![molecular formula C14H17N3O5 B4677345 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4677345.png)
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid
Übersicht
Beschreibung
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid, also known as BOPA, is a synthetic compound that has been extensively studied for its potential applications in the field of biomedicine. BOPA is a derivative of benzoic acid and is structurally similar to other compounds such as benzoylarginine ethyl ester and benzoylphenylalanine ethyl ester. In
Wirkmechanismus
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid inhibits protease activity by binding to the active site of the enzyme. The hydrazine group of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid forms a covalent bond with the serine residue in the active site of the protease, which prevents the enzyme from cleaving its substrate. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid also inhibits the production of inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its protease inhibitory and anti-inflammatory activities, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the growth of cancer cells. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is stable under a wide range of conditions, which makes it a useful tool for studying protease activity and inflammation. However, one limitation of using 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is that it is not selective for a specific protease, which means that it may inhibit the activity of multiple proteases in a sample.
Zukünftige Richtungen
There are several future directions for research on 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid. One area of research is to explore the potential use of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to develop more selective protease inhibitors based on the structure of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid. Finally, further studies are needed to explore the potential use of 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid as an antioxidant and anti-cancer agent.
Conclusion:
In conclusion, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid is a synthetic compound that has been extensively studied for its potential applications in the field of biomedicine. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit protease activity, reduce inflammation, and inhibit the growth of cancer cells. While 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has several advantages for use in lab experiments, it also has some limitations. Future research on 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid may lead to the development of new therapeutic agents for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been studied for its potential use as a protease inhibitor, a class of compounds that can inhibit the activity of enzymes involved in protein degradation. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase. In addition, 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been studied for its potential use as an anti-inflammatory agent. 2-{[3-(2-butyrylhydrazino)-3-oxopropanoyl]amino}benzoic acid has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Eigenschaften
IUPAC Name |
2-[[3-(2-butanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-2-5-11(18)16-17-13(20)8-12(19)15-10-7-4-3-6-9(10)14(21)22/h3-4,6-7H,2,5,8H2,1H3,(H,15,19)(H,16,18)(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKJQCLOQZLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[3-(2-Butanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.